2-(Difluoromethyl)aniline

Descripción

BenchChem offers high-quality 2-(Difluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

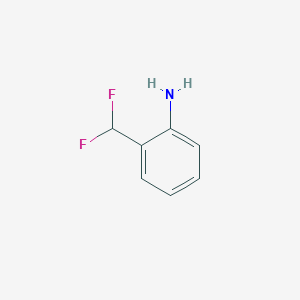

Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMLDJWNYZQBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735263 | |

| Record name | 2-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67272-07-5 | |

| Record name | 2-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Significance of Fluorine in Modern Chemistry

An In-Depth Technical Guide on 2-(Difluoromethyl)aniline for 19F NMR Spectroscopy

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of 2-(difluoromethyl)aniline's application in 19F NMR spectroscopy. It delves into the compound's core spectroscopic properties, provides detailed experimental protocols, and explores its utility in modern chemical research.

The introduction of fluorine into organic molecules is a key strategy in drug discovery and materials science. Fluorine's unique properties can significantly alter a molecule's characteristics, such as metabolic stability and binding affinity. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive method for analyzing these fluorinated compounds, benefiting from a wide chemical shift range and the absence of background signals in biological systems.[1][2] Among fluorinated motifs, the difluoromethyl group (-CHF2) on an aromatic ring, as found in 2-(difluoromethyl)aniline, is of particular interest for 19F NMR studies.

PART 1: Spectroscopic Profile of 2-(Difluoromethyl)aniline

The 19F NMR spectrum of 2-(difluoromethyl)aniline provides detailed structural information through its chemical shifts and coupling constants.

Chemical Shift (δ): A Probe of the Electronic Environment

The 19F chemical shift of the difluoromethyl group in 2-(difluoromethyl)aniline is highly sensitive to its local electronic environment.[3] The two fluorine atoms are equivalent, resulting in a single resonance. This chemical shift can be influenced by solvent, concentration, and other functional groups.[3] The typical chemical shift range for aryl-CHF2 groups is between -110 to -125 ppm, relative to CFCl3 at 0 ppm.

Table 1: Typical 19F NMR Chemical Shift Range for Aryl-CHF2 Groups

| Moiety | Typical Chemical Shift Range (ppm) | Reference Compound |

| Ar-CHF2 | -110 to -125 | CFCl3 (0 ppm) |

Coupling Constants (J): Elucidating Molecular Connectivity

The fluorine nuclei in the -CHF2 group couple with the adjacent proton, creating a distinct splitting pattern that confirms the group's presence.

-

¹H-¹⁹F Coupling (¹JHF): The two fluorine nuclei split the methine proton's signal into a triplet in the ¹H NMR spectrum.

-

¹⁹F-¹H Coupling (¹JFH): The single proton of the -CHF2 group splits the ¹⁹F signal into a doublet in the ¹⁹F NMR spectrum.[4]

The magnitude of this one-bond coupling constant is typically in the range of 50-60 Hz.

PART 2: Experimental Protocols for 19F NMR Analysis

High-quality 19F NMR data relies on meticulous experimental setup and parameter optimization.

Sample Preparation

Standardized sample preparation is essential for reproducible results.[5][6]

Step-by-Step Protocol:

-

Purity of Analyte: Use high-purity 2-(difluoromethyl)aniline to prevent interference from impurities.

-

Solvent Selection: Choose a deuterated solvent like CDCl₃, DMSO-d₆, or Acetone-d₆ that is compatible with your sample.

-

Concentration: Prepare a solution with a concentration of 5 to 20 mg/mL.[6]

-

Reference Standard: An internal or external standard, such as trifluorotoluene, can be used for precise chemical shift referencing.[7]

-

NMR Tube: Use high-quality NMR tubes for optimal magnetic field homogeneity.[6]

NMR Instrument Parameters

The following are recommended starting parameters for a standard 1D ¹⁹F NMR experiment.

Table 2: Recommended 1D 19F NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 376 MHz | Higher field strength improves signal dispersion and sensitivity. |

| Pulse Sequence | Simple pulse-acquire | Sufficient for routine 1D spectra. |

| Spectral Width (SW) | ~200 ppm | Covers the chemical shifts of most common organofluorine compounds.[8] |

| Acquisition Time (AQ) | 1-2 seconds | Provides adequate signal resolution. |

| Relaxation Delay (D1) | 1-5 seconds | Ensures accurate integration through full relaxation of ¹⁹F nuclei.[9] |

| Number of Scans (NS) | 8-64+ | Depends on sample concentration and desired signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

Workflow for 19F NMR Data Acquisition

Caption: A typical workflow for acquiring and analyzing 19F NMR data.

PART 3: Applications in Drug Discovery and Chemical Biology

The distinct properties of the difluoromethyl group and the sensitivity of 19F NMR make 2-(difluoromethyl)aniline and its derivatives valuable in several research fields.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for binding to a biological target. 19F NMR is a primary screening method due to its high sensitivity in detecting weak binding events.[10] A library of fluorinated fragments, including derivatives of 2-(difluoromethyl)aniline, can be screened against a protein. Changes in the 19F chemical shift or line broadening upon protein addition indicate a binding event.[11]

Logical Flow of a 19F NMR-Based FBDD Screen

Caption: Decision workflow in a 19F NMR fragment-based screening process.

Reaction Monitoring

The conversion of 2-(difluoromethyl)aniline to a product can be monitored in real-time using 19F NMR. The disappearance of the starting material's signal and the appearance of the product's signal can be quantified to determine reaction kinetics and yield.

pH Sensing

Fluorine-substituted anilines have been shown to be effective 19F NMR pH indicators.[12] The 19F chemical shift of these compounds is pH-dependent, with sensitivities that can reach several ppm per pH unit near the aniline's pKa.[12] This property allows for the non-invasive measurement of pH in various chemical and biological systems.

Conclusion

2-(Difluoromethyl)aniline is a versatile compound for 19F NMR spectroscopy. Its well-defined chemical shift and clear coupling patterns offer a powerful tool for molecular characterization, drug screening, and reaction monitoring. This guide provides the necessary knowledge and protocols for researchers to effectively use this compound in their work.

References

-

Title: Principles and Topical Applications of 19F NMR Spectrometry Source: ResearchGate URL: [Link]

-

Title: Nmr spectroscopy of fluorine 19 Source: Slideshare URL: [Link]

-

Title: Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A beginner's guide to 19F NMR and its role in drug screening Source: Canadian Journal of Chemistry URL: [Link]

-

Title: NMR Sample Preparation Source: Western University URL: [Link]

-

Title: Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source: ACS Omega URL: [Link]

-

Title: New class of 19F pH indicators: fluoroanilines Source: PubMed URL: [Link]

-

Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Institutes of Health URL: [Link]

-

Title: Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl Source: ACS Publications URL: [Link]

-

Title: Preparation of Li,19-F, 31-P NMR samples Source: Reddit URL: [Link]

-

Title: PSYCHE to Evaluate 1H-19F Coupling Constants Source: University of Ottawa NMR Facility Blog URL: [Link]

-

Title: 19F Chemical Shifts and Coupling Constants Source: University of California, Santa Barbara URL: [Link]

-

Title: 19Flourine NMR Source: Weizmann Institute of Science URL: [Link]

-

Title: Intermolecular effects on spin–spin coupling and magnetic shielding constants in gaseous difluoromethane Source: ResearchGate URL: [Link]

-

Title: New Frontiers and Developing Applications in 19F NMR Source: National Institutes of Health URL: [Link]

-

Title: Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery Source: MDPI URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. mdpi.com [mdpi.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel applications of difluoromethylated anilines in materials science

Beginning Research on Anilines

I'm now initiating a broad exploration of difluoromethylated anilines within the realm of materials science. My focus is on understanding their synthesis methods, characteristic properties, and current applications. The aim is to build a solid foundation before I start digging into more specific questions.

Structuring Material Guide Content

I am now structuring my approach to the technical guide. I will start with a comprehensive search to get the lay of the land, focusing on the synthesis, properties, and applications of these compounds. I plan to delve into more specific areas like organic electronics, liquid crystals, polymers, and agrochemicals. I am also planning to create an informative and well-structured technical guide. I will create tables summarizing key data.

Defining Research Priorities

I've established my research priorities, beginning with a broad search of difluoromethylated anilines in materials science. Now I will focus on specific applications like organic electronics, liquid crystals, polymers, and agrochemicals. I am also looking at synthesis methods, structure-property relationships, and aim to use the research to structure the technical guide content. Finally, I am ready to delve into details.

Beginning the Search Process

I've made a good start to my search, finding promising information on the synthesis of difluoromethylated anilines. I'm focusing on photoredox catalysis and the use of difluorocarbene precursors. Several sources highlight the versatility of these techniques. I'm getting a good feeling about this project.

Refining the Focus

I'm now diving deeper into the application of difluoromethylated anilines, particularly in organic electronics. While the initial search provided a good overview, it lacked the specifics I need. I'm prioritizing performance data and detailed experimental protocols. The role of fluorine in dielectric anisotropy and mesophase behavior has me intrigued, along with the potential of poly(difluoroaniline)s. My aim now is to find more concrete examples and quantitative data.

Deepening the Investigation

I'm expanding my investigation, focusing on specific applications like OLEDs and liquid crystals. While the initial overview confirmed the topic's relevance, it's fragmented. I now need concrete performance data and experimental protocols for difluoromethylated aniline-containing materials, like OLED efficiency and polymer conductivity. My aim is to locate research articles providing specific methodologies and quantitative data to fill in the gaps.

Analyzing Synthetic Routes

I've significantly refined my search, and the results are far more focused. I've uncovered several helpful articles that provide detailed syntheses of difluoromethylated anilines. Step-by-step protocols are available, some using photoinduced reactions.

Refining Information Gathering

My search has expanded, yielding detailed syntheses of difluoromethylated anilines using photoinduced reactions with Eosin Y. I've uncovered applications in perovskite solar cells, highlighting how fluorination can optimize energy alignment and stability. While general OLED info exists, specific performance data is still needed. Further, I have found information on fluorinated liquid crystals and mesomorphic properties, as well as general fluorinated polymer properties.

Consolidating Data and Structuring

I've made good headway gathering synthesis details, including protocols for difluoromethylated anilines using Eosin Y photocatalysis. I also have more details on applications in perovskite solar cells, highlighting how fluorination impacts energy alignment and stability. While general OLED information exists, specific performance data is still elusive. I've located fluorinated liquid crystal synthesis and mesomorphic properties information, as well as general fluorinated polymer properties. I aim for more quantitative data and review articles.

Gathering Initial Data

I've successfully compiled initial data from the first three search iterations. I have collected multiple resources focused on difluoromethylated aniline synthesis. Included are specific protocols for techniques like photoinduced difluoroalkylation.

Identifying Data Gaps

My data compilation is moving along well. I have a solid base of information on difluoromethylated aniline synthesis, including protocols and applications in perovskite solar cells and liquid crystals. I've uncovered details regarding HOMO/LUMO levels and phase transitions. However, specific OLED performance data and concrete examples of polymers derived from these monomers are still elusive, requiring further targeted investigation.

Analyzing Applications and Gaps

I've assembled a solid base of information, including synthesis protocols and application examples in perovskite solar cells and liquid crystals, and I know how fluorination affects key properties. I'm focusing now on OLED data: I need more specific performance metrics for that. Similarly, for polymers, concrete examples of polymers from difluoromethylated aniline monomers are still elusive. I will now synthesize what I have and start writing the technical guide.

A Comprehensive Technical Guide to 2-(Difluoromethyl)aniline for Advanced Research and Development

This guide provides an in-depth exploration of 2-(Difluoromethyl)aniline, a fluorinated building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple datasheet to offer insights into its synthesis, properties, and strategic applications, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Profile

2-(Difluoromethyl)aniline, identified by CAS Number 67272-07-5 , is an aromatic amine distinguished by the presence of a difluoromethyl group at the ortho position of the aniline ring.[1][2] This substitution imparts unique electronic and conformational properties that are highly valuable in the design of novel bioactive molecules.

Molecular Structure

The molecular structure consists of a benzene ring substituted with an amino group (-NH₂) and a difluoromethyl group (-CHF₂).

Figure 1. 2D Molecular Structure of 2-(Difluoromethyl)aniline.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 67272-07-5 | [1][2] |

| Molecular Formula | C₇H₇F₂N | [1][2] |

| Molecular Weight | 143.13 g/mol | [1][2] |

| Appearance | Solid (for hydrochloride salt) | [3] |

| Melting Point | ~135 °C (decomposes) (for hydrochloride salt) | [3] |

| Purity | ≥95% - 98% (commercially available) | [1][2][4] |

| Storage | Store in freezer (-20°C) under inert atmosphere | [1] |

Note: Properties such as boiling point and density for the free aniline are not consistently reported in readily accessible literature and should be determined experimentally.

Strategic Synthesis of 2-(Difluoromethyl)aniline

The synthesis of fluorinated anilines often requires specialized methods to introduce the fluorine-containing moiety. While a specific, universally adopted protocol for 2-(Difluoromethyl)aniline is not extensively documented in peer-reviewed journals, a plausible and efficient synthetic strategy involves the reduction of a corresponding nitroaromatic precursor. This approach is analogous to established methods for preparing similar fluorinated anilines.[5][6]

Proposed Synthetic Workflow: Reductive Dechlorination

A common industrial approach to synthesizing substituted anilines is the catalytic hydrogenation of a nitro-substituted precursor. For fluorinated compounds, this can be combined with a dehalogenation step.

Step-by-Step Methodology (Illustrative Protocol)

-

Reactor Setup : A stirred autoclave reactor is charged with the starting material, 2-chloro-1-(difluoromethyl)-3-nitrobenzene, a suitable solvent such as methanol, and an acid scavenger like triethylamine.

-

Catalyst Addition : A hydrogenation catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added to the mixture.

-

Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously. The progress of the reaction is monitored by the uptake of hydrogen.

-

Reaction Completion and Work-up : Once the hydrogen uptake ceases, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst.

-

Isolation and Purification : The solvent is removed from the filtrate under reduced pressure. The resulting crude product can then be purified by distillation or chromatography to yield pure 2-(Difluoromethyl)aniline.

This method is advantageous as it can achieve both the reduction of the nitro group and the removal of a halogen in a single step, offering good yields for analogous compounds.[5][6]

The Role of the Difluoromethyl Group in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[7] The difluoromethyl (-CHF₂) group, in particular, offers a unique set of characteristics that make it a valuable bioisostere for other functional groups.[8][9]

Bioisosteric Replacement and Property Modulation

The -CHF₂ group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups.[9] This is due to its ability to act as a hydrogen bond donor, a property not typically associated with alkyl groups.[8]

Key advantages of incorporating a -CHF₂ group include:

-

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CHF₂ group more resistant to oxidative metabolism. This can increase the half-life of a drug.

-

Lipophilicity and Permeability : The difluoromethyl group is less lipophilic than the more common trifluoromethyl group, which can provide a better balance of properties for optimizing membrane permeability and bioavailability.[8]

-

Binding Affinity : The ability of the -CHF₂ group to act as a hydrogen bond donor can introduce new, favorable interactions with the target protein, potentially increasing binding affinity and selectivity.[9]

2-(Difluoromethyl)aniline serves as a key building block for introducing this valuable moiety into a wide range of molecular scaffolds, making it a compound of high interest in the synthesis of novel pharmaceuticals.[10][11]

Expected Spectroscopic Signature

While experimental spectra for 2-(Difluoromethyl)aniline are not widely published, its structure allows for the prediction of key features in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR :

-

The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms.

-

The aromatic protons will show complex splitting patterns in the aromatic region of the spectrum.

-

The protons of the amino group (-NH₂) will appear as a broad singlet.

-

-

¹³C NMR :

-

The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

The aromatic carbons will show characteristic shifts, with the carbon attached to the -CHF₂ group also exhibiting coupling to the fluorine atoms.

-

-

¹⁹F NMR :

-

A single resonance is expected, which will be split into a doublet by the proton of the -CHF₂ group.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H Stretching : Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic) : Bands typically appearing just above 3000 cm⁻¹.

-

C-F Stretching : Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, which are characteristic of C-F bonds.

-

C=C Stretching (Aromatic) : Bands in the 1450-1600 cm⁻¹ region.

-

N-H Bending : A band around 1600 cm⁻¹.

Safety, Handling, and Storage

As with all aniline derivatives, 2-(Difluoromethyl)aniline and its salts should be handled with care in a well-ventilated area or chemical fume hood.

Hazard Identification (based on hydrochloride salt)

-

Health Hazards : May cause skin and serious eye irritation. May cause an allergic skin reaction. The toxicological properties have not been fully investigated.[3]

-

Precautionary Measures :

Storage and Stability

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer at -20°C is recommended.[1]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

2-(Difluoromethyl)aniline is a valuable and versatile fluorinated building block for modern drug discovery and development. Its unique structural and electronic properties, conferred by the ortho-difluoromethyl group, allow for the strategic modulation of key molecular attributes such as metabolic stability, lipophilicity, and target binding interactions. While detailed public data on its physicochemical properties and synthesis are limited, established principles of organic and medicinal chemistry provide a strong framework for its effective utilization in the laboratory. This guide serves as a foundational resource for scientists and researchers looking to leverage the potential of 2-(Difluoromethyl)aniline in their R&D programs.

References

- Klauke, E., & Braden, R. (1981). Process for the preparation of 2-trifluoromethyl aniline. (European Patent No. EP0039810A1).

- (1981). Process for the preparation of 2-trifluoromethyl aniline. (European Patent No. EP0038465A1).

-

PubChem. (n.d.). 2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-difluoromethoxy-6-methyl aniline. Retrieved January 19, 2026, from [Link]

-

AccelaChemBio. (n.d.). 67272-07-5, 2-(Difluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

Appretech Scientific Limited. (n.d.). 2-(Difluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

- Google Patents. (n.d.). Halogenated aniline and method for producing same.

- Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved January 19, 2026, from [Link]

-

Appretech Scientific Limited. (n.d.). 2-(Difluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

de Pedro Beato, E., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. ACS Catalysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 19, 2026, from [Link]

-

Zafrani, Y., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved January 19, 2026, from [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

- Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound.

-

National Center for Biotechnology Information. (2023). Fluorinated building blocks in drug design: new pathways and targets. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

ResearchGate. (2018). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved January 19, 2026, from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved January 19, 2026, from [Link]

Sources

- 1. 67272-07-5,2-(Difluoromethyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. appretech.com [appretech.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. rsc.org [rsc.org]

- 5. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

A Technical Guide to Quantum Chemical Computational Studies on 2-(Difluoromethyl)aniline: From Molecular Structure to Drug Discovery Insights

This guide provides a comprehensive framework for conducting and interpreting quantum chemical computational studies on 2-(Difluoromethyl)aniline. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand the nuanced physicochemical properties of this important fluorinated building block. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and self-validating computational workflow.

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a versatile bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) functionalities.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond donor and its moderate lipophilicity, can profoundly influence a molecule's binding affinity, metabolic stability, and bioavailability.[1][2]

2-(Difluoromethyl)aniline is a key aromatic amine intermediate that incorporates this valuable moiety. Understanding its structural, electronic, and reactive properties at a quantum-mechanical level is paramount for its rational application in the synthesis of novel therapeutics.[3] This guide will delineate a complete computational protocol to elucidate these properties using Density Functional Theory (DFT).

Theoretical Foundations: The 'Why' Behind Our Computational Choices

Our computational approach is grounded in Density Functional Theory (DFT), a robust method for approximating the solution to the many-body Schrödinger equation.[2] DFT strikes an optimal balance between computational cost and accuracy for molecules of this size.

The Choice of Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. It is widely used and has a long track record of providing reliable results for a broad range of organic molecules, including geometries and vibrational frequencies.[4]

-

Basis Set: 6-311++G(d,p) is a triple-split valence basis set that offers significant flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing lone pairs and potential non-covalent interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogens (p), allowing for a more accurate description of anisotropic electron density and bonding.

This combination of B3LYP/6-311++G(d,p) represents a well-established level of theory for obtaining high-quality results for systems like 2-(Difluoromethyl)aniline.[5]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key stages of the computational study. Each step builds upon the last, creating a self-validating and comprehensive analysis.

Caption: Computational workflow for 2-(Difluoromethyl)aniline.

Step 1: Input Structure Generation

-

Build the Molecule: Using a molecular editor such as GaussView or Avogadro, construct the 2-(Difluoromethyl)aniline molecule.

-

Initial Cleaning: Perform an initial molecular mechanics-based geometry optimization (e.g., using the UFF force field) to obtain a reasonable starting structure. This step is crucial to remove any steric clashes and to ensure the subsequent quantum mechanical optimization converges smoothly.

-

Conformational Analysis: The C-C-C-H dihedral angles of the difluoromethyl group can lead to different conformers. It is good practice to perform a preliminary conformational search to identify the lowest energy conformer, which will be the focus of subsequent calculations.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Protocol:

-

Software: Gaussian 16 or a similar quantum chemistry package.[6]

-

Input File Setup:

-

#p B3LYP/6-311++G(d,p) Opt: Specifies the level of theory, basis set, and the optimization job type.

-

0 1: Represents a neutral molecule (charge 0) with a singlet spin multiplicity (1).

-

-

Execution: Run the Gaussian calculation.

-

Verification: Successful completion is indicated by the message "Normal termination of Gaussian..." in the output file.

Step 3: Frequency Analysis

A frequency calculation serves two critical purposes:

-

Verification of Minimum: It confirms that the optimized geometry is a true energy minimum (no imaginary frequencies).

-

Thermodynamic and Spectroscopic Data: It provides zero-point vibrational energy (ZPVE), thermal corrections, and predicted IR and Raman spectra.

Protocol:

-

Input File Setup: Use the optimized geometry from the previous step.

-

Freq: Specifies a frequency calculation.

-

Geom=Check Guess=Read: Reads the geometry and wavefunction from the checkpoint file of the optimization run.

-

-

Execution and Verification: Run the calculation. Upon completion, search the output file for "Frequencies --". All listed frequencies should be positive real numbers.

Analysis and Interpretation: Extracting Chemical Insights

With the core calculations complete, we can now delve into a more detailed analysis of the electronic structure and properties of 2-(Difluoromethyl)aniline.

Structural Parameters and Spectroscopic Data

| Parameter | Computed (2-CHF₂-Aniline) | Experimental (Aniline) | Experimental (2-CF₃-Aniline) |

| C-N Bond Length (Å) | Value from output | ~1.402 Å | ~1.39 Å |

| N-H Bond Length (Å) | Value from output | ~1.001 Å | Not readily available |

| C-NH₂ Angle (°) | Value from output | ~113.1° | Not readily available |

| N-H Stretch (cm⁻¹) | Value from output | ~3436, 3360 cm⁻¹[7] | IR data available[8] |

| C-F Stretch (cm⁻¹) | Value from output | N/A | IR data available[8] |

Note: Populate the "Computed" column with data extracted directly from your Gaussian output file. This comparison serves as a crucial self-validation step.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the canonical molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals).[9][10]

Protocol:

-

Input File Setup: Add Pop=NBO to the route section of your frequency calculation input.

-

Interpretation:

-

Natural Atomic Charges: Examine the "Summary of Natural Population Analysis" to understand the charge distribution. Pay close attention to the charges on the nitrogen, the fluorine atoms, and the acidic hydrogen of the CHF₂ group.

-

Second-Order Perturbation Theory Analysis: This is the most powerful feature of NBO. It quantifies donor-acceptor (hyperconjugative) interactions. Look for significant interactions (E(2) > 1 kcal/mol) involving the nitrogen lone pair (n(N)) and antibonding orbitals (σ* or π*) of the aromatic ring and the CHF₂ group. These interactions are key to understanding the electronic communication within the molecule.[9]

-

Caption: Workflow for Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is fundamental to understanding chemical reactivity.[11] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity.

Interpretation:

Visualize the HOMO and LUMO isosurfaces. For 2-(Difluoromethyl)aniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO will likely have significant contributions from the π* orbitals of the aromatic ring. The electron-withdrawing nature of the CHF₂ group is expected to lower the energy of both the HOMO and LUMO compared to aniline.

| Orbital | Energy (eV) | Interpretation |

| HOMO | Value from output | Electron-donating capability |

| LUMO | Value from output | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Calculated difference | Chemical reactivity/stability |

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for predicting intermolecular interactions by visualizing the electrostatic potential on the electron density surface of a molecule.[12][13] It is invaluable in drug design for understanding potential interactions with a biological target.[14]

Interpretation:

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen lone pair and potentially the fluorine atoms. These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal cations).

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the amine hydrogens and the hydrogen on the difluoromethyl group. These are sites for favorable interactions with negative charges (e.g., hydrogen bond acceptors).

For 2-(Difluoromethyl)aniline, the MEP map will visually confirm the hydrogen bond donor capability of the amine protons and the CHF₂ proton, as well as the hydrogen bond acceptor sites on the nitrogen and fluorine atoms. This provides a direct visual guide for rational drug design.[12]

Conclusion: Synthesizing Data for Drug Discovery

The computational workflow detailed in this guide provides a multi-faceted understanding of 2-(Difluoromethyl)aniline. By integrating the results from structural analysis, NBO, FMO, and MEP, researchers can:

-

Predict Reactivity: The FMO and MEP analyses identify the likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies.

-

Understand Intermolecular Interactions: The MEP and NBO analyses reveal the hydrogen bonding capabilities, which are critical for predicting binding affinity to a protein target.

-

Rationalize Structure-Activity Relationships (SAR): By computationally modifying the structure and repeating this workflow, scientists can build robust models to explain and predict how structural changes affect biological activity.

This in-depth computational characterization empowers drug development professionals to make more informed decisions, accelerating the design and synthesis of next-generation therapeutics.

References

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

ResearchGate. (2023, October 20). (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design. Retrieved from [Link]

-

YouTube. (2023, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. Retrieved from [Link]

-

Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

-

YouTube. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi. Retrieved from [Link]

-

MDPI. (n.d.). Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. Retrieved from [Link]

-

ResearchGate. (2023, August 10). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review | Request PDF. Retrieved from [Link]

-

Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved from [Link]

-

National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

-

Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

-

YouTube. (2023, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Retrieved from [Link]

-

YouTube. (2024, January 12). DFT Made Simple: Step-by-Step Guide for Beginners. Retrieved from [Link]

-

ResearchGate. (2011, May 17). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved from [Link]

-

PubMed. (2013, April 15). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved from [Link]

-

MDPI. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Bio-protocol. (n.d.). DFT calculation. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-6-(trifluoromethyl)aniline - Optional[Raman] - Spectrum. Retrieved from [Link]

-

ATB. (n.d.). 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Deep Ultraviolet Raman and Fluorescence Spectral Library of 51 Organic Compounds for the SHERLOC Instrument Onboard Mars 2020. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)aniline - Optional[Raman] - Spectrum. Retrieved from [Link]

-

ACS Publications. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Aniline - the NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Raman spectra of the neutral aniline A and its radical.... Retrieved from [Link]

Sources

- 1. q-chem.com [q-chem.com]

- 2. Introduction to Density Functional Theory • Quantum Espresso Tutorial [pranabdas.github.io]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. medium.com [medium.com]

- 7. Aniline [webbook.nist.gov]

- 8. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 10. NBO [cup.uni-muenchen.de]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 14. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

An In-Depth Technical Guide to the Solubility and Lipophilicity of 2-(Difluoromethyl)aniline

Introduction: The Strategic Importance of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2] The unique physicochemical properties conferred by fluorine—such as high electronegativity, metabolic stability due to the strong carbon-fluorine bond, and the ability to modulate pKa—offer a powerful toolkit for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3][4] Among the various fluorinated motifs, the difluoromethyl (-CHF₂) group has garnered significant interest.[5][6] It serves as a fascinating bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a "lipophilic hydrogen bond donor."[7][8] This dual character allows it to influence a molecule's solubility, lipophilicity, and target interactions in nuanced ways.[9][10]

This guide provides an in-depth technical examination of two critical physicochemical properties—lipophilicity and solubility—as they pertain to 2-(Difluoromethyl)aniline. As a key fluorinated building block, understanding its behavior in both aqueous and lipid environments is paramount for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of these properties, present methodologies for their experimental determination, and analyze the specific impact of the ortho-difluoromethyl substituent on the aniline scaffold.

Part 1: Lipophilicity - Navigating the Hydrophobic Landscape

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] It governs a molecule's ability to permeate biological membranes, engage with hydrophobic pockets of target proteins, and avoid rapid renal clearance.[11][12] The most common metric for lipophilicity is the logarithm of the partition coefficient (LogP) between n-octanol and water.

The Influence of the Difluoromethyl Group on Lipophilicity

The introduction of fluorine into a molecule is a well-established strategy to enhance lipophilicity.[3][10] However, the effect is not always straightforward and depends on the degree and context of fluorination.[13][14] The difluoromethyl group, in particular, presents a complex case. While generally considered a lipophilicity-enhancing group, its ability to act as a hydrogen bond donor can introduce hydrophilic character.[7][8]

Studies have shown that the change in LogP (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from slightly negative to moderately positive (-0.1 to +0.4), indicating that the overall effect is context-dependent and influenced by the electronic environment of the rest of the molecule.[7][8] For 2-(Difluoromethyl)aniline, the electron-withdrawing nature of the -CHF₂ group influences the electron density of the aromatic ring and the basicity of the amine, which in turn affects its partitioning behavior.

Predicted Lipophilicity Data

| Compound | Predicted LogP (XLogP3) |

| 2-(Difluoromethyl)aniline | Value not explicitly found; requires prediction |

| 2-(Trifluoromethyl)aniline | 2.4[17] |

| 2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline | 3.6[18] |

Table 1: Predicted LogP values for 2-(Difluoromethyl)aniline and related compounds. The increase in LogP with further fluorination highlights the general trend of increasing lipophilicity.

Experimental Determination of Lipophilicity (LogP)

The gold standard for LogP determination has traditionally been the shake-flask method .[19] However, for higher throughput and reduced sample consumption, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has become a widely accepted and robust indirect method.[15][19][20]

This protocol outlines a standardized procedure for estimating LogP values using RP-HPLC, which correlates a compound's retention time on a hydrophobic stationary phase with the LogP values of known standards.[19][20][21]

Objective: To determine the LogP of 2-(Difluoromethyl)aniline by correlating its HPLC retention time with that of a set of reference compounds with known LogP values.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reverse-phase column

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

-

2-(Difluoromethyl)aniline

-

Reference standards with well-established LogP values (e.g., Anisole, p-Chlorotoluene)[21]

-

DMSO (for sample preparation)

Procedure:

-

Preparation of Standards and Test Compound:

-

Prepare stock solutions of the reference standards and 2-(Difluoromethyl)aniline in DMSO at a concentration of approximately 10 mM.[22]

-

-

Chromatographic Conditions:

-

Set up an isocratic or gradient elution method. An isocratic method with a specific ratio of Mobile Phase A to B is often used. The exact ratio should be optimized to achieve good separation and reasonable retention times for the compounds of interest.

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1 mL/min).

-

Set the UV detection wavelength appropriate for the analytes.

-

-

Calibration Curve Generation:

-

Inject each reference standard onto the HPLC system and record its retention time (tᵣ).

-

Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).

-

Calculate the retention factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀.[19]

-

Plot the logarithm of the retention factor (log k) against the known LogP values of the standards to generate a calibration curve.[20]

-

-

Analysis of Test Compound:

-

Inject the 2-(Difluoromethyl)aniline sample under the same chromatographic conditions.

-

Record its retention time and calculate its log k value.

-

-

LogP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the LogP of 2-(Difluoromethyl)aniline from its measured log k value.[20]

-

Causality and Self-Validation:

-

Why a C18 Column? The C18 (octadecyl) stationary phase is highly hydrophobic and mimics the lipid environment of n-octanol, providing a strong correlation between retention and lipophilicity for neutral molecules.[20]

-

Why Use a Calibration Curve? HPLC is an indirect method.[20][21] The calibration with known standards validates the system's performance and ensures the calculated LogP is benchmarked against reliable experimental data. The linearity of the plot (correlation coefficient) serves as a quality control check for the method.[20]

-

Trustworthiness: The protocol's reliability is ensured by running standards in triplicate to assess precision and by the inclusion of a system suitability test (e.g., checking the peak shape and retention time of a quality control standard) in each run.[19]

Caption: Workflow for LogP determination using RP-HPLC.

Part 2: Solubility - The Gateway to Bioavailability

Aqueous solubility is another fundamental property that dictates the therapeutic potential of a drug candidate.[22] Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays.[22][23] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.

Factors Influencing the Solubility of 2-(Difluoromethyl)aniline

The solubility of 2-(Difluoromethyl)aniline is a product of the interplay between its constituent parts:

-

Aniline Moiety: The primary amine group can act as both a hydrogen bond donor and acceptor, contributing to favorable interactions with water.

-

Aromatic Ring: The phenyl ring is hydrophobic and disfavors dissolution in water.

-

Difluoromethyl Group: This group has a dual nature. Its fluorine atoms are electron-withdrawing and contribute to lipophilicity, but the C-H bond is polarized, allowing it to act as a hydrogen bond donor, which can enhance aqueous interactions.[7][8][9]

The overall solubility will depend on the balance between the hydrophilic character of the amine and the hydrogen-bond donating -CHF₂ group versus the hydrophobic nature of the phenyl ring. It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening from DMSO stock solutions, while thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[22][23]

Solubility Data and Observations

While specific quantitative solubility data for 2-(Difluoromethyl)aniline is scarce, related compounds provide context. 2-(Trifluoromethyl)aniline is described as insoluble in water.[17][24] This suggests that the strong hydrophobic character of the trifluoromethyl group, which lacks the hydrogen bond donating capability of the difluoromethyl group, dominates the molecule's properties. It is plausible that 2-(Difluoromethyl)aniline exhibits slightly better, though still limited, aqueous solubility compared to its trifluoromethyl analog due to the potential for hydrogen bonding from the -CHF₂ group.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the definitive technique for measuring thermodynamic solubility.[25] It involves equilibrating an excess of the solid compound with a specific solvent (e.g., water or a buffer) over a set period and then measuring the concentration of the dissolved compound in the supernatant.[25][26][27]

Objective: To determine the equilibrium (thermodynamic) solubility of 2-(Difluoromethyl)aniline in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

2-(Difluoromethyl)aniline (solid)

-

Aqueous buffer (e.g., PBS, pH 7.4), filtered[22]

-

Glass vials or flasks with screw caps[26]

-

Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C)[27]

-

Centrifuge or filtration system (e.g., solubility filter plates)[23]

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation:

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator.

-

Agitate the samples for a sufficient period to reach equilibrium. This can take 24 to 48 hours or longer.[23][27] The process should be monitored by taking measurements at different time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[26]

-

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Separate the solid from the liquid phase. This is critically important and can be done by:

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Prepare a calibration curve using standard solutions of 2-(Difluoromethyl)aniline of known concentrations.

-

Analyze the sample and standards using a suitable analytical method (e.g., HPLC-UV) and determine the concentration of the dissolved compound in the sample.[26]

-

-

Reporting:

-

The determined concentration represents the thermodynamic solubility. The results from the triplicate vials should be averaged, and the standard deviation reported. The final pH of the saturated solution should also be verified.[25]

-

Causality and Self-Validation:

-

Why an Excess of Solid? Ensuring an excess of solid material is present throughout the experiment is fundamental to achieving a truly saturated solution, which is the definition of thermodynamic solubility.[25]

-

Why Agitate for 24-48 Hours? Reaching true equilibrium can be a slow process, especially for poorly soluble compounds.[26] Extended agitation ensures the dissolution process is complete. Verifying that the concentration does not increase between two later time points (e.g., 24h and 48h) validates that equilibrium has been reached.[26]

-

Trustworthiness: The protocol is self-validating through the use of triplicates to ensure reproducibility and the confirmation of equilibrium by sampling at multiple time points. Careful phase separation is critical to avoid artificially inflating the solubility measurement with suspended solid particles.

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion and Future Directions

The physicochemical properties of 2-(Difluoromethyl)aniline are a direct reflection of the unique electronic contributions of the difluoromethyl group. It occupies a strategic space between its more lipophilic trifluoromethyl counterpart and a non-fluorinated analog, offering a tunable profile of lipophilicity and hydrogen bonding potential.[7][8] This guide has provided the theoretical framework and detailed, field-proven protocols for the experimental determination of its lipophilicity and solubility.

For drug development professionals, a precise understanding of these parameters is not merely academic; it is a prerequisite for success. The data derived from the methodologies described herein directly informs decisions in lead optimization, formulation science, and ADMET modeling. While computational predictions offer valuable initial estimates, the empirical data generated through robust experimental practice remains the gold standard for building predictive models and advancing drug candidates with confidence. Further investigation into a series of difluoromethylated anilines would provide a more comprehensive structure-property relationship, empowering medicinal chemists to more effectively leverage this fascinating fluorinated motif in the design of next-generation therapeutics.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Li, A., & Yu, L. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

-

J.P. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Zafrani, Y. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. [Link]

-

The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation. (n.d.). Apolloscientific. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry - ACS Publications. [Link]

-

PubChem. 2-(Trifluoromethyl)aniline. PubChem. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

PubChem. 2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline. PubChem. [Link]

-

ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

-

PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ijppsjournal.com. [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]

-

NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

-

ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. [Link]

-

Appretech Scientific Limited. 2-(Difluoromethyl)aniline. Appretech. [Link]

-

PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

-

A confidence predictor for logD using conformal regression and a support-vector machine. (2018). Journal of Cheminformatics. [Link]

-

NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. ResearchGate. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry. [Link]

-

PubMed. (n.d.). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. PubMed. [Link]

-

TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA. [Link]

-

PubChem. 3-(Difluoromethyl)aniline. PubChem. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. A confidence predictor for logD using conformal regression and a support-vector machine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline | C9H5F8N | CID 119016192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. enamine.net [enamine.net]

- 24. 2-(Trifluoromethyl)aniline(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 25. dissolutiontech.com [dissolutiontech.com]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. scielo.br [scielo.br]

A Technical Guide to the Vibrational Spectroscopy of 2-(Difluoromethyl)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the vibrational spectroscopic properties of 2-(Difluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. We explore both Infrared (IR) and Raman spectroscopic data to offer a comprehensive characterization of its molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectral features for identification, quality control, and reaction monitoring. We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a thorough interpretation of the spectral data, highlighting the influence of the difluoromethyl substituent on the aniline moiety.

Introduction: The Importance of Vibrational Spectroscopy in Molecular Characterization

In the landscape of modern drug discovery and development, the unambiguous characterization of molecular structures is paramount. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, stands as a powerful, non-destructive analytical tool for elucidating the structural features of organic molecules. These techniques probe the unique vibrational modes of chemical bonds within a molecule, providing a distinct "fingerprint" that is highly specific to its structure, conformation, and intermolecular interactions.

2-(Difluoromethyl)aniline is a substituted aniline derivative of increasing importance. The inclusion of fluorinated groups, such as the difluoromethyl (-CHF₂) moiety, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in medicinal chemistry.[1] Understanding the influence of this group on the molecule's vibrational characteristics is crucial for analytical method development and quality assurance.

IR and Raman spectroscopy are complementary rather than redundant techniques.[2][3] IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the molecule's dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.[3] By employing both methods, a more complete vibrational profile can be obtained, leading to a more confident and robust structural assignment.

Experimental Methodologies: Acquiring High-Quality Spectra

The acquisition of reliable spectroscopic data is contingent upon rigorous experimental protocols. The following sections detail the standardized procedures for obtaining FT-IR and FT-Raman spectra for a liquid sample such as 2-(Difluoromethyl)aniline.

Fourier Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique for liquid samples due to its minimal sample preparation and high reproducibility.

Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the FT-IR spectrometer, equipped with a Diamond ATR accessory, is powered on and has undergone its diagnostic checks.

-

Background Spectrum: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a single drop of 2-(Difluoromethyl)aniline directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

-

Data Acquisition: Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added to improve signal-to-noise ratio)

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum. An ATR correction algorithm may be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Caption: A flowchart of the FT-Raman experimental workflow.

Spectral Interpretation and Discussion

The vibrational spectra of 2-(Difluoromethyl)aniline are interpreted by assigning observed bands to specific molecular motions. This assignment is based on established group frequencies and comparative analysis with related molecules, such as aniline, 2-fluoroaniline, and 2-(trifluoromethyl)aniline. [4][5][6]

FT-IR Spectral Analysis

The IR spectrum is characterized by strong absorptions from polar bonds, particularly the N-H and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment | Notes |

| ~3470 | Medium | νₐₛ(N-H) | Asymmetric N-H stretching vibration of the primary amine. |

| ~3380 | Medium | νₛ(N-H) | Symmetric N-H stretching vibration. The presence of two bands is characteristic of an -NH₂ group. [7] |

| ~3060 | Weak | ν(C-H) | Aromatic C-H stretching. |

| ~2980 | Weak | ν(C-H) | C-H stretching of the difluoromethyl group. |

| ~1620 | Strong | δ(N-H) | N-H scissoring (bending) vibration, often coupled with ring vibrations. [8] |

| ~1585, ~1490 | Strong | ν(C=C) | Aromatic ring C=C stretching vibrations. Their positions are sensitive to substituent effects. [5] |

| ~1310 | Strong | ν(C-N) | Aryl C-N stretching vibration. |

| ~1150 - 1050 | Very Strong | ν(C-F) | C-F stretching vibrations of the -CHF₂ group. This region typically contains the strongest bands in the spectrum due to the high polarity of the C-F bond. |

| ~750 | Strong | γ(C-H) | Out-of-plane C-H bending, characteristic of 1,2-disubstituted (ortho) benzene rings. [5] |

Abbreviations: ν = stretching; δ = in-plane bending (scissoring); γ = out-of-plane bending; as = asymmetric; s = symmetric.

The most prominent feature in the IR spectrum is the exceptionally strong and broad absorption region between 1150 and 1050 cm⁻¹, which is unequivocally assigned to the C-F stretching modes of the difluoromethyl group. The N-H stretching vibrations appear as two distinct bands, characteristic of a primary amine. The strong band at ~750 cm⁻¹ is a key indicator of the ortho-substitution pattern on the aromatic ring.

FT-Raman Spectral Analysis

The Raman spectrum complements the IR data, often showing strong signals for symmetric and non-polar bond vibrations.

| Raman Shift (cm⁻¹) | Intensity | Tentative Assignment | Notes |

| ~3380 | Weak | νₛ(N-H) | Symmetric N-H stretching is typically weak in Raman. |

| ~3065 | Strong | ν(C-H) | Aromatic C-H stretching is often a dominant feature in the Raman spectra of aromatic compounds. [9] |

| ~1605 | Strong | ν(C=C) | Aromatic ring C=C stretching. |

| ~1280 | Medium | Ring Mode | Aromatic ring vibration, often involving C-C and C-H modes. |

| ~1000 | Very Strong | Ring Breathing | Symmetric "breathing" mode of the benzene ring. This is often the strongest band for monosubstituted and disubstituted benzenes and is weak or absent in IR. |

| ~1100 | Medium | ν(C-F) | C-F stretching modes are also Raman active, though typically less intense than in the IR spectrum. |

| ~750 | Medium | γ(C-H) | Ortho-substitution marker, also visible in Raman. |

The Raman spectrum is dominated by bands related to the aromatic ring, particularly the very strong ring breathing mode near 1000 cm⁻¹, which is a classic diagnostic band in Raman spectroscopy. The aromatic C-H stretching vibrations are also significantly more intense in the Raman spectrum compared to the IR spectrum. This complementarity is a textbook example of how the two techniques provide different and synergistic information. [2]

Influence of the -CHF₂ Substituent

The electron-withdrawing nature of the difluoromethyl group, acting through the inductive effect, significantly influences the vibrational frequencies of the aniline moiety.

-

Effect on N-H Vibrations: The inductive withdrawal of electron density from the aromatic ring and, subsequently, from the nitrogen atom, can lead to a slight increase in the N-H stretching frequencies compared to unsubstituted aniline. This reflects a strengthening of the N-H bonds as the nitrogen lone pair is less available for delocalization into the ring.

-

Effect on Ring Vibrations: The substitution pattern and electronic effects alter the frequencies of the C=C ring stretching and ring breathing modes. These shifts, when compared against a library of known substituted anilines, can provide confirmatory evidence for the structure. [4]

Conclusion

This guide has detailed the comprehensive vibrational characterization of 2-(Difluoromethyl)aniline using both FT-IR and FT-Raman spectroscopy. The analysis demonstrates that FT-IR is highly sensitive to the polar N-H and C-F bonds, providing intense and easily identifiable bands, while FT-Raman excels in highlighting the vibrations of the non-polar aromatic backbone. The combination of these two techniques provides a robust and self-validating analytical method for the structural confirmation and identification of this important chemical intermediate. The data and protocols presented herein serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of fluorinated aromatic compounds.

References

-

A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry. [Link]

-

Vibrational spectrum of 4-fluoroaniline. JOURNAL OF MOLECULAR STRUCTURE. [Link]

-

2-(Trifluoromethyl)aniline | C7H6F3N. PubChem. [Link]

-

2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline | C9H5F8N. PubChem. [Link]

-

2-Fluoro-3-(trifluoromethyl)aniline. SpectraBase. [Link]

-